molecular formula C13H27N B2528246 (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine CAS No. 2248200-49-7

(2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine

Cat. No. B2528246
CAS RN: 2248200-49-7
M. Wt: 197.366
InChI Key: QVNGRFVDJLANML-UNXYVOJBSA-N
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Description

(2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine, also known as tBuCHAMP, is a chiral amine that has gained attention in recent years due to its potential applications in various scientific research fields. This compound displays unique properties that make it useful for studies in areas such as organic synthesis, catalysis, and medicinal chemistry. In

Mechanism of Action

The mechanism of action of (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine is not fully understood. However, it is believed to act as a chiral auxiliary or ligand by interacting with other molecules in a stereoselective manner. This interaction can lead to the formation of chiral products with high enantiomeric purity.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine. However, it has been reported to display low toxicity and good biocompatibility, making it a potential candidate for use in biomedical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine is its ability to selectively form chiral products with high enantiomeric purity. This makes it a valuable tool for studies in various scientific research fields. However, one limitation is its relatively high cost compared to other chiral auxiliaries and ligands.

Future Directions

There are several future directions for the use of (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine in scientific research. One potential application is in the synthesis of chiral pharmaceuticals and natural products. Another direction is in the development of new catalytic systems for the enantioselective synthesis of various compounds. Additionally, (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine could be explored for use in biomedical applications, such as drug delivery and tissue engineering.
Conclusion:
In conclusion, (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine is a chiral amine that displays unique properties that make it useful for studies in various scientific research fields. Its ability to selectively form chiral products with high enantiomeric purity makes it a valuable tool for organic synthesis, catalysis, and medicinal chemistry. While there is limited information on its biochemical and physiological effects, (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine has been reported to display low toxicity and good biocompatibility, making it a potential candidate for use in biomedical applications. With several future directions for its use in scientific research, (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine is a compound worth exploring further.

Synthesis Methods

The synthesis of (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine involves the reaction of tert-butylcyclohexylamine with (R)-1-(2-bromoethyl)-2-methylpyrrolidine. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

TBuCHAMP has been used in various scientific research fields due to its unique properties. In organic synthesis, it has been used as a chiral auxiliary for the asymmetric synthesis of various compounds, including amino acids and alkaloids. In catalysis, it has been used as a ligand for the enantioselective hydrogenation of ketones and imines. In medicinal chemistry, it has been used as a building block for the synthesis of potential drug candidates.

properties

IUPAC Name

(2R)-2-(4-tert-butylcyclohexyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h10-12H,5-9,14H2,1-4H3/t10-,11?,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNGRFVDJLANML-UNXYVOJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCC(CC1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1CCC(CC1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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